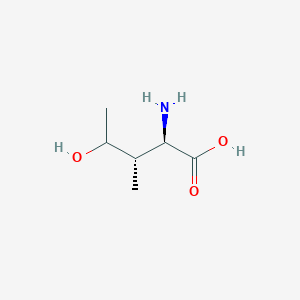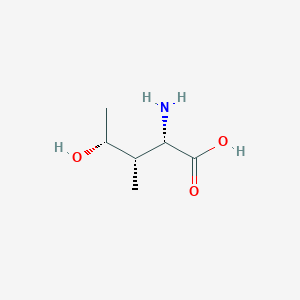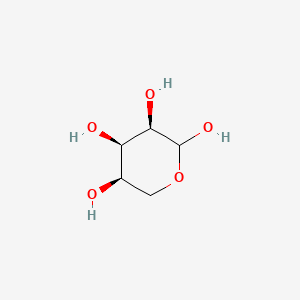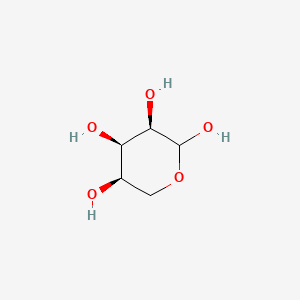
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis starting from readily available chiral precursors. For example, the use of chiral catalysts or auxiliaries can help achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms are engineered to produce the compound in high yields. The fermentation broth is then subjected to various purification steps, including selective adsorption and elution techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acylating agents for substitution reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in metabolic pathways and disease models.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral amino acids and their derivatives, such as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid and (2R,3R)-2-amino-4-hydroxy-3-methylpentanoic acid.
Uniqueness
The uniqueness of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers .
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m1/s1 |
InChI-Schlüssel |
OSCCDBFHNMXNME-MCZAYYIJSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)O)N)C(C)O |
Kanonische SMILES |
CC(C(C)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789857.png)
![(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789863.png)
![methyl (5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10789866.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B10789871.png)

![(1R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B10789882.png)
![(1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl) 2-phenylacetate](/img/structure/B10789886.png)
![[(1R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789901.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789913.png)
![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)
![(1S,8S,13R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789940.png)


